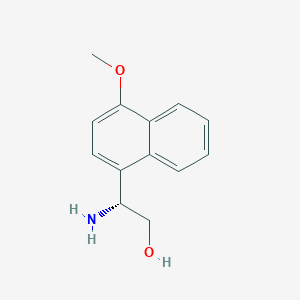

(r)-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol

Description

Properties

Molecular Formula |

C13H15NO2 |

|---|---|

Molecular Weight |

217.26 g/mol |

IUPAC Name |

(2R)-2-amino-2-(4-methoxynaphthalen-1-yl)ethanol |

InChI |

InChI=1S/C13H15NO2/c1-16-13-7-6-10(12(14)8-15)9-4-2-3-5-11(9)13/h2-7,12,15H,8,14H2,1H3/t12-/m0/s1 |

InChI Key |

COSARAPTEFAJJY-LBPRGKRZSA-N |

Isomeric SMILES |

COC1=CC=C(C2=CC=CC=C21)[C@H](CO)N |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)C(CO)N |

Origin of Product |

United States |

Preparation Methods

Synthesis via Nitroalkene Intermediate Reduction

One of the classical routes to synthesize this compound involves the formation of a nitroalkene intermediate followed by reduction:

Step 1: Formation of Nitroalkene Intermediate

The reaction starts with 4-methoxy-1-naphthaldehyde reacting with nitromethane under basic conditions. This condensation forms a nitroalkene intermediate through a Henry (nitroaldol) reaction.Step 2: Reduction to β-Amino Alcohol

The nitroalkene is then subjected to reduction using sodium borohydride or similar hydride donors, converting the nitro group to an amino group and yielding the β-amino alcohol product.Reaction Conditions and Yields:

This method typically requires careful control of reaction conditions to avoid over-reduction or side reactions. The yields reported in literature range from moderate to good, with purification often achieved by recrystallization or chromatography.-

- Straightforward two-step process.

- Utilizes readily available starting materials.

-

- Moderate yields (often below 50%).

- Requires handling of nitro compounds and hydride reagents.

This approach is summarized in the synthetic routes section from chemical databases and literature.

Condensation of 4-Methoxy-1-naphthaldehyde with Amino Alcohols

Another reported approach involves direct condensation of 4-methoxy-1-naphthaldehyde with amino alcohols or related amines under mild conditions:

Procedure:

Stirring a mixture of 4-methoxy-1-naphthaldehyde with an amino alcohol (or 2-amino-4-methylphenol in related studies) in methanol for 1 hour, followed by solvent evaporation and recrystallization, yields the target compound or its analogues.Characterization:

Products are typically characterized by nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV–Vis) spectroscopy, confirming the structure and purity.Crystallization:

Recrystallization from methanol affords well-defined crystals, facilitating further structural analysis such as X-ray crystallography.Example Data:

In one study, 2-amino-4-methylphenol reacted with 4-methoxy-1-naphthaldehyde to form a related Schiff base compound, which was characterized thoroughly and crystallized successfully.Applicability:

While this method is more common for Schiff base or imine derivatives, it provides a foundational step that can be adapted for amino alcohol synthesis.

Summary Table of Preparation Methods

Detailed Research Outcomes and Analytical Data

Spectroscopic Characterization:

The synthesized compounds are confirmed by NMR (¹H and ¹³C), IR, and UV–Vis spectroscopy. For example, the presence of amino and hydroxyl groups is verified by characteristic IR bands (~3300 cm⁻¹ for –OH and –NH₂), while aromatic protons and methoxy substituents appear clearly in NMR spectra.Crystallographic Studies:

X-ray crystallography has been used to confirm the absolute configuration and molecular conformation of related compounds, providing insights into intermolecular interactions and crystal packing.Reaction Optimization: Studies highlight the importance of reaction atmosphere (oxygen vs. argon), solvent choice (anhydrous THF optimal), and substrate substitution patterns in maximizing yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the naphthalene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthaldehydes or naphthones, while substitution reactions can introduce a variety of functional groups onto the naphthalene ring.

Scientific Research Applications

Chemistry

In chemistry, ®-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol is used as a building block for the synthesis of more complex molecules. Its chiral nature makes it valuable in asymmetric synthesis and catalysis.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme interactions and protein-ligand binding. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development.

Medicine

In medicinal chemistry, ®-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

Industrially, the compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of advanced materials and coatings.

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Comparisons:

- Phenyl-Substituted Analogues: Compounds like 2-amino-2-(4-fluorophenyl)ethan-1-ol and 2-amino-2-(2-chlorophenyl)ethan-1-ol () share the amino alcohol backbone but replace the naphthalene group with substituted phenyl rings. These derivatives exhibit high yields (up to 96%) in oxazole synthesis, attributed to electron-withdrawing substituents (e.g., -F, -Cl) enhancing reaction efficiency . In contrast, the target compound’s 4-methoxy group (electron-donating) and naphthalene system may reduce reactivity in analogous reactions due to steric hindrance and altered electronic profiles.

- Naphthalene Positional Isomers: The methoxy group’s position on the naphthalene ring significantly impacts properties.

Heteroaromatic Analogues :

Compounds with thiophen-2-yl or furan-2-yl groups () retain biological activity (e.g., vacuolization induction), whereas the 4-methoxynaphthalen-1-yl substitution abolishes this effect, highlighting the critical role of substituent topology .

Stereochemical Considerations

The (R)-enantiomer’s configuration is crucial for interactions in chiral environments. For instance, (S)-2-amino-2-(3-chlorophenyl)ethan-1-ol () is used in antitumor PROTACs, suggesting enantioselectivity in biological activity. While direct data on the (R)-enantiomer’s efficacy are unavailable, stereochemistry generally dictates binding affinity and metabolic stability in drug design .

Data Tables

Biological Activity

(R)-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol, an organic compound with a chiral center, has gained attention in medicinal chemistry due to its unique structural features that suggest potential biological activities. This compound is characterized by an amino group, a methoxy group, and a naphthyl moiety, which contribute to its reactivity and interactions with various biological targets.

The molecular formula of this compound is C13H15NO2. Its structure allows for diverse chemical transformations and interactions with biological systems, particularly through hydrogen bonding and hydrophobic interactions facilitated by its functional groups.

The biological activity of this compound primarily arises from its ability to interact with enzymes and receptors. The amino group can form hydrogen bonds with active sites on proteins, while the methoxy and naphthyl groups enhance binding affinity through hydrophobic interactions. These interactions are critical for modulating enzyme activity and influencing various biochemical pathways.

Enzyme Inhibition

Studies indicate that this compound exhibits significant enzyme inhibition properties. For instance, it has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions like cancer and inflammation. Molecular docking simulations have been employed to predict binding affinities and elucidate mechanisms of action .

Cytotoxicity and Antitumor Activity

Research has demonstrated the cytotoxic effects of this compound against various cancer cell lines. For example, in studies involving MDA-MB-231 (breast cancer), A549 (lung cancer), and MIA PaCa-2 (pancreatic cancer) cell lines, the compound exhibited IC50 values indicating potent antiproliferative effects. The observed IC50 values were 10.7 µM, 7.7 µM, and 7.3 µM respectively .

| Cell Line | IC50 Value (µM) |

|---|---|

| MDA-MB-231 | 10.7 |

| A549 | 7.7 |

| MIA PaCa-2 | 7.3 |

Blood-Brain Barrier Permeability

The compound has shown promising results in permeability studies across the blood-brain barrier (BBB). High permeability values suggest potential efficacy in treating central nervous system disorders, including tuberculosis meningitis .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Antitumor Efficacy : In vivo studies using xenograft models demonstrated that the compound could induce significant antitumor effects at doses of 75 mg/kg administered three times a week, although moderate weight loss was observed during treatment .

- Enzyme Interaction Studies : Computational analyses have revealed that the compound effectively binds to target enzymes, influencing their catalytic activities. These findings are crucial for developing new therapeutic agents targeting specific biological pathways.

Q & A

Q. What are the established synthetic routes for (R)-2-Amino-2-(4-methoxynaphthalen-1-yl)ethan-1-ol, and what are their critical reaction parameters?

- Methodological Answer : The compound is synthesized via enantioselective reduction of a ketone precursor or through modified Mannich reactions. For example:

- Reduction of 4-methoxynaphthalen-1-yl ketones : Catalytic hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) achieves high enantiomeric excess (ee). Reaction conditions (temperature, pressure, solvent polarity) must be optimized to prevent racemization .

- Modified Mannich reactions : Condensation of 4-methoxy-1-naphthaldehyde with nitroethane derivatives in the presence of chiral auxiliaries (e.g., Evans' oxazolidinones) followed by reduction yields the target compound .

- Key parameters : Temperature control (e.g., reflux in glacial acetic acid at 80°C for 8 hours), stoichiometric ratios of ZnCl₂ in Friedel-Crafts acylations, and chiral resolution via recrystallization .

Q. How is the compound characterized to confirm structural integrity and enantiomeric purity?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR : H and C NMR confirm the presence of the methoxynaphthyl group (δ 3.8–4.2 ppm for methoxy protons) and ethanolamine backbone .

- HPLC with chiral columns : Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers using hexane:isopropanol mobile phases; retention times and peak areas quantify ee ≥98% .

- X-ray crystallography : Determines absolute configuration, particularly for resolving chiral centers in polymorphic forms .

Q. What experimental designs are critical for assessing stability under physiological conditions?

- Methodological Answer : Stability studies should evaluate:

- pH dependence : Incubate the compound in buffers (pH 1–10) at 37°C for 24–72 hours, followed by HPLC analysis to detect degradation products (e.g., oxidation of the amino group) .

- Temperature sensitivity : Accelerated stability testing at 40°C/75% RH for 1–3 months, monitoring via mass spectrometry for hydrolytic cleavage of the methoxy group .

- Light exposure : UV-Vis spectroscopy tracks photodegradation kinetics under simulated sunlight (300–800 nm) .

Advanced Research Questions

Q. How can enantioselective synthesis be optimized to enhance yield and purity for scalable research applications?

- Methodological Answer :

- Catalyst screening : Test chiral catalysts (e.g., Jacobsen’s thiourea catalysts) in asymmetric hydrogenation reactions. For example, using 0.5 mol% catalyst loading in ethanol at 50°C achieves 92% yield and 99% ee .

- Solvent engineering : Polar aprotic solvents (e.g., DMF) improve reaction rates but may reduce ee; balance with chiral additives (e.g., tartaric acid derivatives) .

- Data-driven optimization : Design of Experiments (DoE) models (e.g., response surface methodology) identify optimal reagent ratios and temperatures .

Q. What strategies elucidate structure-activity relationships (SAR) for biological targets?

- Methodological Answer :

- Analog synthesis : Modify substituents (e.g., replace methoxy with chloro or fluoro groups) and test activity against receptors (e.g., GPCRs). For example:

| Substituent | Biological Activity (IC₅₀) | Target |

|---|---|---|

| 4-OCH₃ | 12 µM | β-Adrenergic Receptor |

| 4-Cl | 8 µM | Same Receptor |

- Computational docking : Molecular dynamics simulations (e.g., AutoDock Vina) predict binding modes of the naphthyl group in hydrophobic pockets .

- Pharmacophore mapping : Overlay active analogs to identify essential groups (e.g., aminoethanol backbone for hydrogen bonding) .

Q. How can contradictory biological activity data across assays be systematically resolved?

- Methodological Answer :

- Assay validation : Compare results across cell lines (e.g., HEK293 vs. CHO-K1) and assay formats (e.g., fluorescence vs. radiometric). For instance, discrepancies in IC₅₀ values may arise from differences in membrane permeability .

- Metabolite profiling : LC-MS identifies active metabolites (e.g., O-demethylated derivatives) that may contribute to observed activity in vivo but not in vitro .

- Control standardization : Use reference compounds (e.g., propranolol for β-blocker assays) to normalize inter-lab variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.